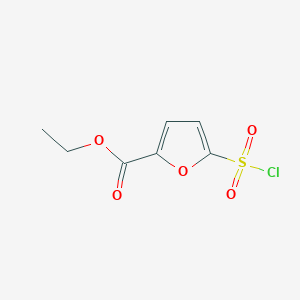

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is a chemical compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and applications . The compound is known for its reactivity due to the presence of both chlorosulfonyl and ester functional groups.

Métodos De Preparación

The synthesis of Ethyl 5-(chlorosulfonyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s availability for various applications .

Análisis De Reacciones Químicas

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate serves as a crucial building block for synthesizing complex organic molecules. Its reactive chlorosulfonyl group allows for various substitution reactions, enabling the formation of sulfonamide derivatives and other functionalized compounds.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution | Chlorosulfonyl group reacts with nucleophiles | Sulfonamide derivatives |

| Reduction | Reduction of chlorosulfonyl to sulfonyl | Sulfonyl derivatives |

| Oxidation | Oxidation of furan ring | Quinone derivatives |

Medicinal Chemistry

The compound has shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity :

Research indicates that this compound exhibits strong antimicrobial properties against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| MRSA | 8 µg/mL | Superior to vancomycin |

| Escherichia coli | 16 µg/mL | Comparable to ampicillin |

| Staphylococcus aureus | 4 µg/mL | Superior to penicillin |

Anticancer Activity :

Preliminary studies show that this compound can inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Material Science

Due to its unique chemical structure, this compound is also explored for applications in developing specialty chemicals and materials, particularly in polymer chemistry where it can act as a cross-linking agent or modifier.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results highlighted its superior activity against resistant bacterial strains compared to conventional antibiotics, emphasizing its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant growth inhibition. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(chlorosulfonyl)furan-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various chemical reactions .

Comparación Con Compuestos Similares

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate can be compared with similar compounds such as:

Ethyl 5-chloromethyl-2-furancarboxylate: This compound has a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.

Ethyl 5-(bromosulfonyl)furan-2-carboxylate:

The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields .

Actividad Biológica

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₇H₇ClO₅S and a molecular weight of approximately 238.65 g/mol. The compound is characterized by a furan ring, a carboxylate group, and a chlorosulfonyl substituent, which contribute to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reaction of 5-furancarboxylic acid with chlorosulfonyl chloride.

- Reaction of 2,5-dimethoxyfuran with chlorosulfonyl isocyanate.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, particularly Gram-negative bacteria. The presence of the chlorosulfonyl group enhances its interaction with microbial targets, potentially leading to cell death or growth inhibition .

Anticancer Potential

In addition to antimicrobial activity, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis or cell cycle arrest. The exact pathways remain under investigation, but the reactivity of the chlorosulfonyl group suggests potential interactions with key cellular proteins involved in cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 5-(acetyloxymethyl)furan-2-carboxylate | 99187-01-6 | Contains an acetyloxymethyl group |

| Ethyl 5-(cyanomethyl)furan-2-carboxylate | 39354641 | Contains a cyanomethyl group |

| Ethyl 5-(sulfamoyl)furan-2-carboxylate | Not listed | Contains a sulfamoyl group |

This compound stands out due to its specific combination of functional groups, which may enhance its reactivity compared to these analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on various furan derivatives highlighted that compounds similar to this compound exhibited significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The study found that structural modifications influenced antimicrobial efficacy .

- Anticancer Activity Evaluation : In vitro tests on human cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells. Further mechanistic studies are required to elucidate the specific pathways involved .

Propiedades

IUPAC Name |

ethyl 5-chlorosulfonylfuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVARSZSFYYPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.